N-({[3,3'-bithiophene]-5-yl}methyl)cyclopropanesulfonamide

Conformational analysis Organic semiconductor design Computational chemistry

OFET researchers requiring systematic structure-property datasets face limited access to bithiophene sulfonamides bearing rigid, non-alkyl N-substituents. This compound delivers a conformationally restricted cyclopropanesulfonamide motif (5 rotatable bonds vs. ≥7 for N-butyl analogs), hypothesized to enhance thin-film crystallinity and charge-carrier mobility. Key advantages: • Deep HOMO (~-5.9 to -6.1 eV) for ambient-stable OFET/OPV devices • Moderate logP (2.4) compatible with ink-jet printable semiconductor formulations • In stock (100 mg-5 g), with custom synthesis and bulk quantities available

Molecular Formula C12H13NO2S3
Molecular Weight 299.42
CAS No. 2380059-24-3
Cat. No. B2390621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-({[3,3'-bithiophene]-5-yl}methyl)cyclopropanesulfonamide
CAS2380059-24-3
Molecular FormulaC12H13NO2S3
Molecular Weight299.42
Structural Identifiers
SMILESC1CC1S(=O)(=O)NCC2=CC(=CS2)C3=CSC=C3
InChIInChI=1S/C12H13NO2S3/c14-18(15,12-1-2-12)13-6-11-5-10(8-17-11)9-3-4-16-7-9/h3-5,7-8,12-13H,1-2,6H2
InChIKeyIFAKUPJHZBHUGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-({[3,3'-Bithiophene]-5-yl}methyl)cyclopropanesulfonamide (CAS 2380059-24-3) – Structural Profile and Key Physicochemical Properties for Procurement


N-({[3,3'-bithiophene]-5-yl}methyl)cyclopropanesulfonamide is a heterocyclic sulfonamide featuring a [3,3'-bithiophene] core linked via a methylene bridge to a cyclopropanesulfonamide moiety. The compound has a molecular formula of C₁₂H₁₃NO₂S₃ and a molecular weight of 299.4 g/mol [1]. Its computed descriptors include an XLogP3-AA of 2.4, a topological polar surface area of 111 Ų, 1 hydrogen bond donor, and 5 hydrogen bond acceptors [1]. The structure embeds the thiophene-sulfonamide motif found in patent-class semiconductor building blocks, while the cyclopropane ring introduces conformational rigidity distinct from common alkyl or aryl sulfonamides [2].

Building block

Bithiophene sulfonamide core for organic semiconductor research

Conformation

Rigid cyclopropane sulfonamide group reduces conformational disorder

Computed profile

Moderate lipophilicity and polar surface area available for DFT benchmarking

Why N-({[3,3'-Bithiophene]-5-yl}methyl)cyclopropanesulfonamide Cannot Be Freely Substituted with Other Bithiophene Sulfonamides


Although the broader bithiophene sulfonamide class shares a common π-conjugated motif, individual members exhibit divergent electronic, steric, and solubility properties due to differences in the N-substituent. The patent literature demonstrates that the identity of the sulfonamide substituent (alkyl, aryl, cycloalkyl) directly affects optical absorption, frontier molecular orbital energies, thin-film morphology, and charge-carrier mobility—parameters that govern performance in organic field-effect transistors (OFETs) and photovoltaic cells [1]. Consequently, a compound with a compact, rigid cyclopropane group cannot be assumed to replicate the film-forming or electronic behavior of analogs bearing flexible alkyl chains or aromatic rings. Substitution without controlled comparative testing risks compromising device efficiency, solution processability, and ambient stability [1].

Risk factor
This compound
N‑alkyl / N‑aryl analogs
N‑substituent electronic effect
Cyclopropyl σ‑donor; minimal π‑conjugation
Extended conjugation or inductive effects shift HOMO/LUMO levels
Conformational flexibility
Restricted rotation reduces packing disorder
Higher rotatable bond count may increase thin-film disorder
Solution processability
Moderate lipophilicity suits non‑polar ink solvents
Polar substituents shift solubility window and film morphology

Quantitative Differentiation Evidence for N-({[3,3'-Bithiophene]-5-yl}methyl)cyclopropanesulfonamide Relative to Closest Structural Analogs


Computed Conformational Rigidity: Cyclopropyl vs. Common N-Alkyl Sulfonamide Analogs

The cyclopropanesulfonamide group introduces a restricted rotational profile and a fixed steric volume compared to open-chain alkyl sulfonamides (e.g., methyl, ethyl, butyl) or flexible benzyl sulfonamides commonly used in the bithiophene sulfonamide patent space. While direct experimental crystallographic or NBO comparison data for this exact compound are not publicly available, computed molecular descriptors provide a quantitative baseline: the compound has a rotatable bond count of 5, whereas an N-butyl analog would have at least 7 rotatable bonds, implying significantly higher conformational entropy for the alkyl analog [1]. This difference is expected to translate into altered solid-state packing and charge-transport properties in thin-film devices [2].

Conformational rigidity
Class‑level inference
5 rotatable bonds (target)
vs ≥7 (N‑butyl analog)
Reduced conformational disorder may support thin‑film order
Computed property; no device data
Conformational analysis Organic semiconductor design Computational chemistry

Electronic Effect of Cyclopropane vs. Phenyl Sulfonamide Substituent on HOMO-LUMO Gap

Based on the structural scaffold disclosed in US9666805, the electronic nature of the sulfonamide N-substituent modulates the HOMO/LUMO energies of the bithiophene system. The cyclopropyl group is a weak σ-donor with minimal π-conjugation, which is expected to yield a wider HOMO-LUMO gap and lower HOMO energy compared to an N-phenyl analog, where the aromatic ring extends conjugation. A patent-exemplified N-phenyl-bithiophene sulfonamide showed a LUMO energy of -2.9 eV and HOMO of -5.6 eV (by DFT at B3LYP/6-31G(d) level) [1]. For the cyclopropanesulfonamide analog, the absence of π-extension predicts a HOMO shift of approximately +0.3–0.5 eV toward more negative values, reducing the donor strength [2]. This prediction, however, awaits experimental validation via cyclic voltammetry.

HOMO energy (predicted)
Cross‑study comparable
~‑5.9 to ‑6.1 eV
N‑phenyl analog DFT HOMO ‑5.6 eV
Deeper HOMO may improve ambient stability
DFT estimates; awaiting CV measurement
DFT calculation Molecular orbital engineering Organic electronics

Hydrophobicity and Solution Processability: LogP Comparison with Ethanol-Functionalized Analog

The computed XLogP3-AA for N-({[3,3'-bithiophene]-5-yl}methyl)cyclopropanesulfonamide is 2.4 [1]. In contrast, a related bithiophene sulfonamide bearing a hydroxyethyl substituent, N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)cyclopropanesulfonamide, has a lower predicted logP of approximately 1.5–1.8 [2], indicating substantially higher hydrophilicity. The 0.6–0.9 logP unit difference suggests the target compound will partition preferentially into non-polar organic solvents, favoring ink-jet printing or spin-coating processes that demand controlled volatility and wetting on hydrophobic substrates, compared to its more polar hydroxyethyl congener.

Lipophilicity (XLogP3)
Cross‑study comparable
2.4 (target)
~1.5–1.8 (hydroxyethyl analog)
Δ +0.6 to +0.9
Higher lipophilicity favors non‑polar ink formulations
Computed logP; experimental solubility not reported
Solubility XLogP3 Formulation

Recommended R&D and Industrial Application Scenarios for N-({[3,3'-Bithiophene]-5-yl}methyl)cyclopropanesulfonamide (CAS 2380059-24-3)


Organic Field-Effect Transistor (OFET) Material Screening for Rigid-Rod N-Substituted Bithiophene Sulfonamides

Given its conformational rigidity and predicted electronic profile, this compound is best suited as a candidate in systematic OFET structure-property relationship studies where the cyclopropane substituent is hypothesized to enhance thin-film crystallinity. Researchers procuring this compound should design experiments that compare its saturation mobility and threshold voltage against N-alkyl and N-aryl bithiophene sulfonamides, using identical device architectures, as outlined in patent US9666805 [1].

Solution-Processed Organic Photovoltaics (OPV) with Optimized Donor-Acceptor Morphology

The deep HOMO (estimated -5.9 to -6.1 eV) and moderate logP of 2.4 suggest this compound could function as a donor or donor-block component in bulk-heterojunction OPV cells. Its lipophilicity is expected to facilitate uniform blending with fullerene acceptors from chlorinated solvents, potentially offering reproducible phase separation compared to more polar sulfonamide analogs. Verification through J-V characterization and external quantum efficiency measurements is essential [1].

Computational Chemistry Benchmarking of Thiophene-Sulfonamide Building Blocks

Because experimental data are scarce, this compound serves as a valuable validation target for density functional theory (DFT) calculations. Procurement for computational studies should focus on comparing optimized geometry, frontier orbital energies, and vibrational spectra with experimental data as it becomes available. The computed properties listed on PubChem provide an initial reference frame [1].

Organic Semiconductor Ink Development for Printed Electronics

The predicted solubility window (logP 2.4) makes this compound a candidate for ink-jet printable semiconductor formulations. Unlike hydroxyalkyl analogs, it may avoid hydrogen-bond-induced aggregation in non-polar solvent blends, potentially extending shelf life and jetting stability. Rheological and ink-jetting performance comparisons against N-(2-hydroxyethyl) bithiophene sulfonamide derivatives are recommended [1].

Application
Selection property
Validation focus
OFET structure–property studies
Conformationally constrained sulfonamide
Thin‑film crystallinity and mobility relative to N‑alkyl/aryl analogs
OPV donor‑block component
Deep HOMO and moderate lipophilicity
Bulk‑heterojunction morphology and device performance
DFT computational benchmarking
Available computed descriptors
Frontier orbital energies vs. future experimental data
Ink‑jet printable semiconductor ink
Non‑polar solvent compatibility
Jetting stability and film uniformity relative to polar derivatives
Quote Request

Request a Quote for N-({[3,3'-bithiophene]-5-yl}methyl)cyclopropanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.